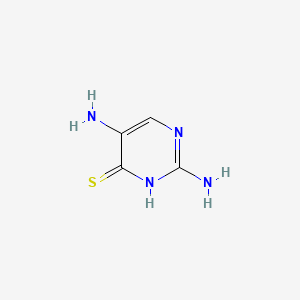

4-Pyrimidinethiol,2,5-diamino-

Description

BenchChem offers high-quality 4-Pyrimidinethiol,2,5-diamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinethiol,2,5-diamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14631-10-8 |

|---|---|

Molecular Formula |

C4H6N4S |

Molecular Weight |

142.18 |

IUPAC Name |

2,5-diamino-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C4H6N4S/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9) |

InChI Key |

ANWFYAYWUIPWEG-UHFFFAOYSA-N |

SMILES |

C1=C(C(=S)NC(=N1)N)N |

Synonyms |

4-Pyrimidinethiol, 2,5-diamino- (6CI,8CI) |

Origin of Product |

United States |

The Enduring Significance of Pyrimidine Derivatives in Chemical Synthesis

Pyrimidine (B1678525) and its derivatives are cornerstone molecules in the landscape of organic and medicinal chemistry. ajchem-a.comgrowingscience.com Recognized as fundamental components of nucleic acids—cytosine, thymine, and uracil (B121893) being the most prominent—pyrimidines play a vital role in the very blueprint of life. ajchem-a.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues, revealing a vast spectrum of chemical reactivity and pharmacological activity. growingscience.comorientjchem.orgresearchgate.net

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, serves as a versatile scaffold in drug discovery and materials science. ajchem-a.comgrowingscience.com Its derivatives are known to exhibit a wide array of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ajchem-a.comresearchgate.nettu.edu.ye The ease of synthesis and the potential for diverse functionalization make pyrimidine derivatives attractive targets for the development of novel therapeutic agents and functional materials. ajchem-a.comorientjchem.org

A Closer Look at the Unique Structural Features of 4 Pyrimidinethiol, 2,5 Diamino

The structure is characterized by a pyrimidine (B1678525) core, which provides a stable aromatic framework. vulcanchem.com The key functional groups are:

Two Amino Groups (-NH2) at positions 2 and 5: These groups are significant hydrogen bond donors and can also act as nucleophiles, participating in a variety of chemical transformations such as acylation and alkylation. vulcanchem.com Their presence is crucial for forming intermolecular interactions, which can influence the molecule's binding affinity to biological targets. vulcanchem.com

A Thiol Group (-SH) at position 4: This group introduces nucleophilic character to the molecule, with the sulfur atom being a key reactive site. vulcanchem.com It can undergo reactions like alkylation to form thioethers and oxidation to form disulfides. vulcanchem.com The thiol group also allows the molecule to exist in a tautomeric equilibrium with its thione form. vulcanchem.com

This combination of amino and thiol functionalities on a pyrimidine scaffold creates a molecule with multiple reactive centers and a high potential for forming diverse intermolecular interactions. vulcanchem.com

Table 1: Physicochemical Properties of a Related Isomer, 4,5-Diaminopyrimidine-2-thiol (B83893)

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄S | vulcanchem.comnih.gov |

| Molecular Weight | 142.18 g/mol | vulcanchem.com |

| Melting Point | 250°C (decomposition) | vulcanchem.com |

| XLogP3 | -1.1 | vulcanchem.com |

| Hydrogen Bond Donors | 3 | vulcanchem.com |

| Hydrogen Bond Acceptors | 3 | vulcanchem.com |

This data is for the related isomer, 4,5-diaminopyrimidine-2-thiol, and is provided for illustrative purposes due to the limited availability of specific data for 4-Pyrimidinethiol, 2,5-diamino-.

Historical Context and Research Trajectory

Systematic Nomenclature and Common Synonyms in Chemical Literature

The systematic naming of this compound can vary based on the priority assigned to its functional groups. According to IUPAC nomenclature, it can be named 5,6-diamino-1H-pyrimidine-4-thione . nih.gov This name designates the thione form as the principal group. Alternatively, it is also referred to as 2,5-diamino-4-pyrimidinethiol .

In scientific literature, a variety of synonyms are used to identify this compound. These include:

4,5-DIAMINO-6-MERCAPTOPYRIMIDINE nih.gov

5,6-Diaminopyrimidine-4-thiol nih.gov

4(3H)-Pyrimidinethione, 5,6-diamino- nih.gov

The Chemical Abstracts Service (CAS) has assigned the number 2846-89-1 to this compound. nih.gov

| Nomenclature Type | Name | Source |

|---|---|---|

| Systematic (IUPAC) | 5,6-diamino-1H-pyrimidine-4-thione | nih.gov |

| Common Name | 2,5-diamino-4-pyrimidinethiol | |

| Synonyms | 4,5-DIAMINO-6-MERCAPTOPYRIMIDINE | nih.gov |

| 5,6-Diaminopyrimidine-4-thiol | nih.gov | |

| 4(3H)-Pyrimidinethione, 5,6-diamino- | nih.gov | |

| CAS Number | 2846-89-1 | nih.gov |

Investigation of Thiol-Thione Tautomerism and its Impact on Reactivity

A critical aspect of the chemistry of 2,5-diamino-4-pyrimidinethiol is the existence of thiol-thione tautomerism. This phenomenon involves the migration of a proton between the sulfur atom and a nitrogen atom in the pyrimidine ring, leading to two distinct, yet interconvertible, isomers: the thiol form and the thione form. vulcanchem.com The position of this equilibrium is influenced by several factors, including the solvent's polarity and the compound's physical state, which in turn affects its chemical reactivity. researchgate.net

The thiol form possesses a mercapto group (-SH), while the thione form has a thiocarbonyl group (C=S) and a protonated ring nitrogen. The nucleophilicity of the sulfur atom is a key determinant of the compound's reactivity. The thiolate anion (-S⁻), which is more prevalent in the deprotonated form, is a stronger nucleophile than the neutral thiol group (-SH).

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic methods are instrumental in studying tautomeric equilibria. numberanalytics.com

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can distinguish between the thiol and thione forms as they exhibit different absorption spectra. numberanalytics.com Generally, the thione form absorbs at a longer wavelength compared to the thiol form. numberanalytics.com Studies on similar pyrimidine thiols have shown that polar solvents tend to stabilize the thione tautomer, while non-polar solvents favor the thiol form. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence for the dominant tautomer in the solid state. A strong C=S stretching vibration in the IR spectrum is indicative of the thione form being the major contributor. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for analyzing tautomerism in solution. numberanalytics.com Changes in chemical shifts and coupling constants can provide detailed information about the equilibrium between the different tautomeric forms. numberanalytics.com For instance, the chemical shift of the proton attached to the nitrogen or sulfur atom is highly dependent on the tautomeric state.

Computational Analysis of Tautomeric Stability

Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to investigate the relative stabilities of tautomers. ubc.cachemrxiv.org These computational methods can predict the geometries, energies, and spectroscopic properties of the different forms. ubc.ca

Theoretical studies on related pyrimidine and pyridine (B92270) thiones have consistently shown that in the gas phase, the thiol tautomer is generally more stable. researchgate.net However, in polar solvents, the thione form becomes more stabilized due to stronger intermolecular interactions. researchgate.net Computational models can also calculate the free energy changes associated with the tautomerization process, providing a quantitative measure of the equilibrium position. researchgate.net These calculations often align with experimental observations, confirming the influence of the environment on the tautomeric preference. scirp.orgmdpi.com

| Condition | Predominant Tautomer | Reason | Source |

|---|---|---|---|

| Gas Phase | Thiol | Inherent stability | researchgate.net |

| Non-polar Solvents | Thiol | Preferential stabilization | researchgate.net |

| Polar Solvents | Thione | Stabilization through intermolecular interactions | researchgate.net |

| Solid State | Thione | Confirmed by IR spectroscopy | ubc.ca |

Conformational Analysis and Stereochemical Considerations

Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. scribd.com For 2,5-diamino-4-pyrimidinethiol, the pyrimidine ring itself is largely planar due to its aromatic character. However, the orientation of the amino and thiol substituents relative to the ring can be a subject of conformational study.

The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the nitrogen atoms in the ring and the sulfur atom) suggests that intermolecular hydrogen bonding plays a significant role in the solid-state packing and can influence the preferred conformation in solution. vulcanchem.com

As 2,5-diamino-4-pyrimidinethiol does not possess a chiral center, it is an achiral molecule and does not exhibit stereoisomerism in the form of enantiomers or diastereomers. However, the introduction of a chiral substituent or its interaction with a chiral environment could induce stereochemical preferences.

Thiourea-Based Cyclocondensation Reactions

A prominent method for the synthesis of pyrimidinethiones involves the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with thiourea (B124793). orgsyn.org This approach is a variation of the well-established Biginelli reaction. For the synthesis of 2,5-diamino-4-pyrimidinethiol, a suitable three-carbon precursor bearing amino groups or functionalities that can be readily converted to amino groups is required.

One potential pathway involves the reaction of a suitably substituted precursor with thiourea under basic conditions. vulcanchem.com This reaction typically necessitates a suitable pyrimidine precursor with leaving groups at the appropriate positions, thiourea as the sulfur source, a polar solvent like dimethylformamide (DMF), and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. vulcanchem.com

The yield and purity of the final product in thiourea-based cyclocondensation reactions are highly dependent on several factors. The choice of solvent, base, and reaction temperature plays a crucial role. For instance, the use of a polar aprotic solvent like DMF can facilitate the dissolution of reactants and intermediates. vulcanchem.com The strength and concentration of the base must be carefully controlled to promote the desired cyclization while minimizing side reactions. Temperature control is also critical, as higher temperatures can lead to decomposition or the formation of undesired byproducts.

| Factor | Influence on Yield and Purity | Example Conditions |

| Solvent | Affects solubility of reactants and intermediates. | Dimethylformamide (DMF) vulcanchem.com |

| Base | Promotes cyclization; excess can lead to side reactions. | Potassium Carbonate (K₂CO₃) vulcanchem.com |

| Temperature | Influences reaction rate and selectivity. | Elevated temperatures, but controlled to prevent decomposition. |

| Reactant Ratios | Stoichiometry of thiourea and the precursor impacts conversion. | Typically a slight excess of one reactant may be used. |

The mechanism of thiourea-mediated pyrimidine synthesis generally involves the initial formation of a thiouronium salt, followed by a series of condensation and cyclization steps. Mechanistic investigations into thiourea-mediated reactions have revealed that catalyst-substrate interactions can influence the excited-state reactivity. nih.gov In some cases, the reaction is thought to proceed through a sequence involving an initial attack by the amino group of an enamine on a transient intermediate, followed by cyclization. organic-chemistry.org The use of certain catalysts can promote the formation of key intermediates that facilitate the ring-closing step.

Synthesis via Modification of Substituted Pyrimidine Derivatives

An alternative and versatile approach to obtaining 4-Pyrimidinethiol, 2,5-diamino- involves the chemical modification of a pre-existing pyrimidine ring. vulcanchem.com This strategy allows for the stepwise introduction of the desired functional groups.

The introduction of a thiol group at the C2 position of a pyrimidine ring can be achieved through various methods. One common method involves the reaction of a 2-halopyrimidine with a sulfur nucleophile like thiourea or sodium hydrosulfide. orgsyn.org Another approach is the thionation of a corresponding pyrimidin-2-one using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. umich.edunih.gov These thionation reactions typically require harsh conditions. nih.gov

The introduction and modification of amino groups at positions 4 and 5 of the pyrimidine ring are crucial for the synthesis of the target compound. The functionalization of the C4 position of pyrimidine nucleosides has been achieved via amide group activation. rsc.org A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at these positions with an amine or ammonia. mdpi.com The synthesis of 2,4-diaminopyrimidine (B92962) derivatives often starts from 2,4-diamino-6-chloropyrimidine, which can undergo nucleophilic substitution. mdpi.com Subsequent iodination at the 5-position can be performed to introduce a handle for further functionalization, such as through Suzuki coupling reactions to introduce an aryl group. mdpi.com The amino groups themselves can be further modified, for example, through acylation or alkylation, to produce a diverse range of derivatives. mdpi.com

Multi-component Reactions Incorporating the Pyrimidinethiol Scaffold

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. beilstein-journals.orgnih.gov The pyrimidinethiol scaffold can be incorporated into MCRs to generate diverse heterocyclic structures. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and thiourea can lead to the formation of a dihydropyrimidinone, which can be a precursor to the target molecule. researchgate.net The use of MCRs allows for the rapid generation of libraries of compounds with varied substituents, which is highly valuable in medicinal chemistry. rsc.org These reactions often proceed through a series of tandem events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

| Reaction Type | Components | Product Scaffold |

| Biginelli-type Reaction | Aldehyde, β-ketoester, Thiourea | Dihydropyrimidinone researchgate.net |

| Three-component condensation | D-glucosamine, Aldehyde, Barbituric acid | Polyhydroxy substituted pyrimidine-fused heterocycles rsc.org |

| Ugi-Smiles Coupling | Isocyanide, Aldehyde, Amine, Electron-deficient phenol (B47542) (e.g., hydroxypyrimidine) | Variously substituted pyrimidines nih.gov |

Scaling Up Synthetic Protocols for Research Applications

Transitioning a synthetic protocol from a laboratory scale to a larger, kilogram-scale production for extensive research applications presents several challenges that must be addressed to ensure efficiency, safety, and reproducibility.

The patented synthesis for the precursor 2,5-diamino-4,6-dichloropyrimidine (B1296591) is noted as being suitable for large-scale production. google.com Key considerations in scaling up this multi-step process would include:

Process Safety: The use of reagents like phosphorus oxychloride requires robust containment and handling procedures to manage its corrosive and reactive nature. The evolution of hydrogen chloride gas during the chlorination step must also be safely managed in a large-scale reactor. google.com

Thermal Management: All steps, particularly the exothermic chlorination reaction, require precise temperature control to prevent runaway reactions and the formation of impurities. Large-scale reactors must have efficient heat exchange systems.

Reagent and Solvent Handling: The procurement and handling of large quantities of raw materials and solvents necessitate appropriate infrastructure and adherence to safety protocols.

Work-up and Purification: Isolation of intermediates and the final product on a large scale often requires a shift from chromatographic methods, which are generally not feasible for multi-kilogram quantities, to crystallization or extraction. The patent for the dichloropyrimidine precursor mentions purification by distillation of excess reagent followed by work-up and crystallization. google.com

For the final proposed thiolation step, scaling up would require:

Stoichiometric Control: Precise control over the addition of the sulfur nucleophile is critical to maximize the yield of the desired mono-thiolated product and minimize the formation of the di-thiolated by-product.

Homogeneity: Ensuring the reaction mixture is well-agitated is crucial for consistent results, especially in heterogeneous reactions.

Product Isolation: Developing a robust crystallization procedure would be essential for obtaining the final product with high purity on a large scale.

Chemical Reactivity and Reaction Mechanisms of 4 Pyrimidinethiol, 2,5 Diamino

Reactivity of Amino Groups at Positions 2 and 5

The amino groups at the C2 and C5 positions of the pyrimidine (B1678525) ring are key centers of reactivity, participating in a variety of chemical reactions. Their nucleophilic nature is fundamental to their chemical behavior.

Nucleophilic Characteristics and Basicity Studies

The amino groups possess lone pairs of electrons, rendering them nucleophilic and basic. vulcanchem.com Basicity refers to the ability of a molecule to accept a proton, a thermodynamic concept, while nucleophilicity describes the rate at which a molecule donates an electron pair to an electrophile, a kinetic phenomenon. masterorganicchemistry.comkhanacademy.org Generally, a stronger base is also a stronger nucleophile, but this correlation can be influenced by factors like steric hindrance and the nature of the solvent. youtube.commasterorganicchemistry.com

The basicity of the amino groups in 2,5-diamino-4-pyrimidinethiol is influenced by the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the ring can decrease the basicity of the amino groups compared to simple alkylamines. However, they are still sufficiently basic to react with acids.

As nucleophiles, these amino groups can attack electron-deficient centers. libretexts.org Their nucleophilicity is crucial for the various substitution and condensation reactions they undergo. The presence of two amino groups offers the potential for multiple reactions on the same molecule.

Acylation and Alkylation Reactions

The amino groups of 2,5-diamino-4-pyrimidinethiol readily undergo acylation and alkylation reactions. vulcanchem.com

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino group. This is typically achieved by reacting the pyrimidine with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. savemyexams.comsaskoer.ca This reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylated pyrimidine derivative. wikipedia.org

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is commonly carried out using alkyl halides. The amino group acts as a nucleophile, displacing the halide from the alkyl halide in a nucleophilic substitution reaction. wikipedia.org The reactivity in alkylation can be influenced by the steric bulk of the alkylating agent and the reaction conditions.

These reactions are fundamental in modifying the structure of 2,5-diamino-4-pyrimidinethiol to synthesize a variety of derivatives with potentially altered chemical and biological properties.

Condensation Reactions with Carbonyl Compounds

The amino groups of 2,5-diamino-4-pyrimidinethiol can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. vulcanchem.com These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form an imine (Schiff base). libretexts.orgwyzant.com

The reaction is often catalyzed by acid or base. The presence of two amino groups allows for the possibility of forming di-imine products or engaging in more complex cyclization reactions, depending on the nature of the carbonyl compound and the reaction conditions. For instance, reactions with 1,2-dicarbonyl compounds can lead to the formation of fused heterocyclic systems. strath.ac.uk This reactivity is a cornerstone for the synthesis of more complex molecules, including purine (B94841) analogs. researchgate.net

Reactivity of the Thiol/Thione Group at Position 4

The sulfur-containing group at the C4 position exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. vulcanchem.com This equilibrium is influenced by factors such as solvent and pH, and both forms exhibit distinct reactivity patterns.

Nucleophilicity of the Sulfur Atom

The sulfur atom in the thiol form is a potent nucleophile due to the presence of lone pair electrons and the polarizability of the sulfur atom. mdpi.com This nucleophilicity allows it to participate in a variety of reactions.

It can be readily alkylated by reacting with alkyl halides to form S-alkylated derivatives (thioethers). strath.ac.uk This reaction is a standard method for introducing various side chains at the sulfur atom. The thiol group can also react with other electrophiles, such as acyl chlorides, to form thioesters.

In the context of coordination chemistry, the sulfur atom, along with the nitrogen atoms of the amino groups, can act as a ligand to coordinate with metal ions, forming metal complexes. nih.govresearchgate.netresearchgate.netresearchgate.net

Oxidation and Reduction Pathways

The thiol group is susceptible to oxidation. vulcanchem.com Mild oxidizing agents can convert the thiol to a disulfide (-S-S-) by forming a bond between two molecules of the pyrimidine. Stronger oxidizing agents can lead to the formation of sulfonic acids (-SO3H). The specific oxidation product depends on the oxidant used and the reaction conditions.

Conversely, the disulfide can be reduced back to the thiol using appropriate reducing agents. This redox activity is a characteristic feature of many thiols and can be relevant in various chemical and biological contexts.

Formation of Thioethers and Disulfides

The reactivity of 4-Pyrimidinethiol, 2,5-diamino- is significantly influenced by the thiol group at the C4 position. This functional group can exist in equilibrium with its tautomeric thione form. The sulfur atom in the thiol form is a potent nucleophile, readily participating in reactions to form thioethers and disulfides. vulcanchem.com

Thioether Formation: The S-alkylation of the thiol group is a common transformation, typically achieved by reacting the compound with alkyl halides. vulcanchem.com This nucleophilic substitution reaction results in the formation of a stable carbon-sulfur bond, yielding a 4-(alkylthio)pyrimidine derivative. The reaction generally proceeds under basic conditions to deprotonate the thiol, thereby enhancing its nucleophilicity. One-pot synthesis methods, which involve the condensation of S-alkylisothioureas with β-ketoesters, have also been developed for related pyrimidine structures and can be adapted for this compound, offering a streamlined approach to thioether derivatives. nih.gov The synthesis of related pyrimidine thioethers has been achieved through reactions with reagents like ethyl chloroacetate. orgchemres.org

Disulfide Formation: The thiol group can undergo oxidation to form a disulfide-linked dimer. This reaction can be carried out using mild oxidizing agents. For analogous compounds like 2,4-diamino-6-mercaptopyrimidine, reagents such as oxygen (O₂), hydrogen peroxide (H₂O₂), or iodine (I₂) in an alkaline medium are effective for this transformation. This oxidative coupling connects two pyrimidine molecules through a disulfide bridge, a linkage that is important in various chemical and biological contexts.

The table below summarizes these key reactions of the thiol group.

| Reaction Type | Reagents | Product Type | Notes |

| Thioether Formation (S-alkylation) | Alkyl halides (e.g., R-X where X = Cl, Br, I), Base | 2,5-diamino-4-(alkylthio)pyrimidine | A standard nucleophilic substitution reaction. vulcanchem.com |

| Disulfide Formation (Oxidation) | Mild oxidizing agents (e.g., I₂, H₂O₂) | Bis(2,5-diamino-pyrimidin-4-yl) disulfide | An oxidative coupling of two thiol molecules. |

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing functional groups onto aromatic rings. numberanalytics.com While the pyrimidine ring itself is generally considered electron-deficient and thus deactivated towards EAS, the presence of strong activating groups can overcome this inherent lack of reactivity. dalalinstitute.com In 4-Pyrimidinethiol, 2,5-diamino-, the two amino groups at positions C2 and C5 are powerful electron-donating groups that strongly activate the ring for electrophilic attack. lkouniv.ac.in

The directing influence of the substituents determines the position of substitution. Both amino groups and the thiol group are ortho-, para-directing. The C6 position is ortho to the C5-amino group and para to the C2-amino group, making it the most electron-rich and sterically accessible site for electrophilic attack. The activation provided by the amino groups is potent enough to facilitate reactions like halogenation under relatively mild conditions. For instance, related 2,4-diaminopyrimidine (B92962) systems undergo efficient iodination at the C5 position (which is ortho and para to the amino groups in that isomer) using N-iodosuccinimide (NIS). mdpi.com A similar reaction is anticipated at the C6 position for 4-Pyrimidinethiol, 2,5-diamino-.

The table below outlines potential electrophilic aromatic substitution reactions.

| Reaction Type | Electrophile/Reagent | Probable Product | Key Principle |

| Halogenation | Br₂ or N-Bromosuccinimide (NBS) | 6-bromo-2,5-diamino-4-pyrimidinethiol | The amino groups activate the ring for bromination. mnstate.edu |

| Iodination | I₂ or N-Iodosuccinimide (NIS) | 6-iodo-2,5-diamino-4-pyrimidinethiol | Iodination of activated pyrimidines is a known transformation. mdpi.com |

| Nitration | HNO₃/H₂SO₄ | 2,5-diamino-6-nitro-4-pyrimidinethiol | Requires careful control due to the strong activating and potentially sensitive nature of the substrate. lkouniv.ac.in |

Hydrogen Bonding Interactions and Supramolecular Assembly Potential

The molecular architecture of 4-Pyrimidinethiol, 2,5-diamino- is rich in sites capable of participating in hydrogen bonds, which are crucial non-covalent interactions that direct the assembly of molecules into larger, ordered structures. nankai.edu.cnbeilstein-journals.org The compound possesses three hydrogen bond donor sites: the two amino groups (-NH₂) and the thiol (-SH) group. vulcanchem.comnih.gov It also has three nominal hydrogen bond acceptor sites: the two nitrogen atoms within the pyrimidine ring and the sulfur atom of the thiol/thione group. vulcanchem.comnih.gov

This multiplicity of hydrogen bond donors and acceptors enables the formation of extensive intermolecular networks. vulcanchem.com Molecules can link together to form various supramolecular motifs, such as dimers, one-dimensional chains, two-dimensional sheets, and even complex three-dimensional frameworks. grafiati.com Studies on analogous pyrimidine derivatives have demonstrated the formation of robust sheet-like structures held together by multiple hydrogen bonds. grafiati.com The specific arrangement and dimensionality of the resulting assembly are influenced by factors like solvent and the presence of co-crystallizing molecules. sioc-journal.cn

Furthermore, the electron-rich nitrogen and sulfur atoms can act as ligands, coordinating with metal ions. This property was demonstrated in the related isomer, 4,6-diamino-2-pyrimidinethiol, which forms a stable coordination polymer with silver (Ag⁺) ions. researchgate.netnih.gov The amino and thiol groups chelate the metal centers, leading to the formation of an extended, metal-organic framework. A similar potential for forming coordination polymers and other complex supramolecular assemblies exists for 4-Pyrimidinethiol, 2,5-diamino-. emu.edu.tr

| Functional Group | Hydrogen Bond Donor/Acceptor | Role in Supramolecular Assembly |

| C2-Amino (-NH₂) | Donor | Forms N-H···N or N-H···S bonds, contributing to network formation. vulcanchem.com |

| C5-Amino (-NH₂) | Donor | Forms N-H···N or N-H···S bonds, linking molecules into sheets or chains. vulcanchem.com |

| C4-Thiol (-SH) | Donor and Acceptor | Can act as a donor (S-H···N) or acceptor (N-H···S), providing versatility in bonding patterns. vulcanchem.com |

| Ring Nitrogens (N1, N3) | Acceptor | Act as primary sites for accepting hydrogen bonds from amino or thiol groups. nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and the optimization of reaction conditions.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the activated pyrimidine ring follows a well-established two-step pathway. dalalinstitute.com

Formation of the Sigma Complex: An electrophile (E⁺) attacks the electron-rich π-system of the pyrimidine ring, preferentially at the C6 position. This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized over the ring and, crucially, onto the nitrogen atoms of the C2 and C5 amino groups, which provides significant stabilization and lowers the activation energy of this rate-determining step. lkouniv.ac.in

Deprotonation: A base present in the reaction mixture removes the proton from the C6 position. This restores the aromaticity of the pyrimidine ring and yields the final substituted product. This step is typically fast. lkouniv.ac.in

Mechanism of Thioether Formation: The S-alkylation reaction to form thioethers generally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. beilstein-journals.org

Deprotonation (Optional but common): In the presence of a base, the thiol proton is removed to form a more nucleophilic thiolate anion.

Nucleophilic Attack: The sulfur atom of the thiol or thiolate attacks the electrophilic carbon atom of the alkyl halide. This occurs in a single, concerted step where the sulfur-carbon bond forms simultaneously as the carbon-halogen bond breaks. The reaction is favored by unhindered alkyl halides.

Mechanism of Coordination Polymer Formation: In reactions with metal ions like Ag⁺, the formation of coordination polymers involves the donation of electron pairs from the ligand (4-Pyrimidinethiol, 2,5-diamino-) to the metal center. Mechanistic studies on related systems suggest that the amino and thiol groups act as multidentate ligands, coordinating to the silver ions to build up the polymer network. nih.govresearchgate.net The process is driven by the formation of stable coordinate bonds between the soft Lewis acidic metal ion (Ag⁺) and the soft Lewis basic sulfur and nitrogen atoms.

Derivatization and Functionalization Strategies of 4 Pyrimidinethiol, 2,5 Diamino

Covalent Modification of the Pyrimidine (B1678525) Ring

The pyrimidine ring of 4-Pyrimidinethiol, 2,5-diamino- is susceptible to various covalent modifications, enabling the introduction of a diverse array of substituents.

One key reaction is the chlorination of the pyrimidine core. For instance, the related compound 2,5-diamino-4,6-dihydroxypyrimidine (B34952) can be chlorinated using phosphorus oxychloride in the presence of a quaternary ammonium (B1175870) chloride or a weak tertiary amine base hydrochloride to yield 2,5-diamino-4,6-dichloropyrimidine (B1296591). google.com This process introduces chloro groups onto the pyrimidine ring, which can then serve as leaving groups for subsequent nucleophilic substitution reactions, allowing for the attachment of various other functional moieties.

Furthermore, the thiol group at the 2-position is a prime site for modification. It can undergo S-alkylation with alkyl halides to form thioethers. mdpi.com This reaction is often carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity. The sulfur atom's ability to act as a nucleophile is a key aspect of its reactivity. vulcanchem.com Under specific conditions, the thiol group can also be oxidized to form disulfides or other oxidized sulfur species. vulcanchem.com

Introduction of Diverse Chemical Moieties via Amino Group Functionalization

The amino groups at the 4 and 5 positions of the pyrimidine ring are reactive sites for the introduction of a wide range of chemical functionalities. vulcanchem.com These primary amine groups can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. mdpi.com

For example, a Schiff base with a pyrimidine ring was synthesized by reacting (1-amino-4-phenyl-2-thioxo-1,2-dihydropyrimidin-5-yl)(phenyl)methanone with thiophene-2-carboxaldehyde. iapchem.org This type of reaction demonstrates the potential to append various aromatic and heterocyclic structures to the pyrimidine core through the amino groups.

Formation of Novel Heterocyclic Rings Fused to the Pyrimidine Core

The di-amino substitution pattern of 4-Pyrimidinethiol, 2,5-diamino- makes it an excellent precursor for the synthesis of fused heterocyclic ring systems. These reactions often involve the condensation of the adjacent amino groups with a bifunctional reagent to form a new ring fused to the pyrimidine core.

One common strategy is the reaction with dicarbonyl compounds. For instance, the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds is a known method for preparing pteridine (B1203161) derivatives, which consist of a pyrimidine ring fused to a pyrazine (B50134) ring. derpharmachemica.com Similarly, reaction with reagents like triethyl orthoformate can lead to the formation of purine-type structures. The structural characteristics of diaminomercaptopyrimidine facilitate cyclization reactions, leading to the formation of expanded heterocycles. mdpi.com

Research has also demonstrated the synthesis of thiazolo[5,4-d]pyrimidines. researchgate.net These are formed by reacting a diaminopyrimidine derivative with reagents that can form a thiazole (B1198619) ring. For example, treatment of 2,4-dichloro-5-amino-6-methylpyrimidine with potassium thiocyanate (B1210189) in acetic acid yields a thiazolo[5,4-d]pyrimidin-2-amine (B1419789) derivative. researchgate.net This resulting fused system can then undergo further modifications. The formation of fused heterocyclic systems is a significant area of research, as these structures are often associated with a wide range of biological activities. scribd.comchemicalbook.com

Preparation of Bioconjugates and Chemically Tagged Derivatives (Excluding Biological Activity Assessment)

The functional groups on 4-Pyrimidinethiol, 2,5-diamino- also lend themselves to the preparation of bioconjugates and chemically tagged derivatives. The thiol group is particularly useful for this purpose due to its ability to react selectively with certain functional groups, such as maleimides, in a process known as thiol-maleimide coupling. This reaction is widely used in bioconjugation to link molecules to proteins or other biomolecules.

While direct examples for 4-Pyrimidinethiol, 2,5-diamino- are not explicitly detailed in the provided context, the principles of bioconjugation chemistry suggest its potential. For instance, the thiol group could be used to attach this pyrimidine derivative to a larger molecule, such as an antibody, to create an antibody-drug conjugate (ADC). beilstein-journals.org The development of new chemical methods for bioconjugation is crucial for generating such complex molecules. beilstein-journals.org

Furthermore, the amino groups can be functionalized with various tags for detection or imaging purposes. For example, they can be reacted with fluorescent dyes or other reporter molecules. The derivatization of amino groups is a common strategy for introducing labels into molecules.

Theoretical and Computational Investigations of 4 Pyrimidinethiol, 2,5 Diamino

Density Functional Theory (DFT) Studies on Electronic Structurewikipedia.orgniscpr.res.inproteopedia.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. aps.org DFT calculations for pyrimidine (B1678525) derivatives help in understanding their stability, reactivity, and spectroscopic properties. mdpi.com For 4-Pyrimidinethiol, 2,5-diamino-, DFT studies focus on optimizing the molecular geometry and calculating various electronic parameters. mdpi.com The choice of functional, such as B3LYP, and basis set, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. mdpi.commdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. niscpr.res.inmdpi.com

For 4-Pyrimidinethiol, 2,5-diamino-, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the amino groups, which act as electron donors. The LUMO is likely distributed over the pyrimidine ring, which can act as an electron acceptor. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

Table 1: Conceptual Frontier Molecular Orbital Properties for 4-Pyrimidinethiol, 2,5-diamino-

| Parameter | Conceptual Value (eV) | Description |

|---|---|---|

| EHOMO | -6.10 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

Note: These values are illustrative and based on typical DFT results for similar heterocyclic compounds.

An electrostatic potential (ESP) map is a visual tool that illustrates the charge distribution on the molecular surface. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species. proteopedia.org The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). libretexts.org

In the ESP map of 4-Pyrimidinethiol, 2,5-diamino-, the regions around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group are expected to be colored red, indicating high electron density and their role as nucleophilic centers. The hydrogen atoms of the amino groups would exhibit a positive potential, appearing blue, making them potential sites for hydrogen bonding. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These parameters provide a general measure of the molecule's reactivity.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. niscpr.res.inwikipedia.org The condensed Fukui function (fk) applies this concept to individual atoms. scm.com

fk+ : Predicts the site for nucleophilic attack.

fk- : Predicts the site for electrophilic attack.

fk0 : Predicts the site for radical attack.

For 4-Pyrimidinethiol, 2,5-diamino-, the nitrogen and sulfur atoms are expected to have high fk- values, confirming their susceptibility to electrophilic attack. The carbon atoms within the pyrimidine ring might show higher fk+ values, indicating them as likely sites for nucleophilic attack. researchgate.net

Table 2: Conceptual Condensed Fukui Function (fk) Values for Key Atoms

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Description |

|---|---|---|---|

| N (ring) | 0.085 | 0.150 | High electrophilic character on ring nitrogens. researchgate.net |

| S (thiol) | 0.050 | 0.180 | The sulfur atom is a primary site for electrophilic attack. |

| C (ring) | 0.120 | 0.070 | Carbon atoms can be sites for nucleophilic attack. |

Note: These values are for illustrative purposes to demonstrate the concept of local reactivity prediction.

Molecular Dynamics Simulations to Model Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org This technique is essential for understanding the conformational flexibility and dynamic behavior of molecules in different environments. nih.gov For 4-Pyrimidinethiol, 2,5-diamino-, MD simulations can model the rotation of the amino groups, the potential tautomerization between the thiol and thione forms, and its interactions with solvent molecules. mdpi.com By simulating the system for nanoseconds or even microseconds, researchers can observe stable conformations and the transitions between them, providing insights into the molecule's structural dynamics that are not apparent from static models. riken.jp

In Silico Prediction of Reactivity and Mechanistic Pathwayswikipedia.orgresearchgate.net

In silico methods, leveraging the results from DFT and other computational techniques, are used to predict the reactivity of a molecule and to propose plausible reaction mechanisms. nih.gov The electronic structure data, including orbital energies, charge distributions from ESP maps, and local reactivity from Fukui functions, are combined to forecast how 4-Pyrimidinethiol, 2,5-diamino- will behave in a chemical reaction. For instance, the nucleophilic character of the sulfur and nitrogen atoms suggests they are likely sites for alkylation or acylation reactions. Computational modeling can map out the energy profile of a proposed reaction pathway, identifying transition states and intermediates to determine the most favorable mechanism.

QSAR Studies for Structure-Property Relationships (Excluding Biological QSAR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. wikipedia.orgunimore.it Unlike QSAR, which focuses on biological activity, QSPR is concerned with properties like boiling point, density, solubility, and chromatographic retention times. unimore.itresearchgate.net

A QSPR study for 4-Pyrimidinethiol, 2,5-diamino- and related compounds would involve calculating a set of molecular descriptors (e.g., topological, geometric, electronic) and using statistical methods like multiple linear regression to build a predictive model. researchgate.netresearchgate.net Such models are valuable for estimating the properties of new, unsynthesized compounds, thereby saving time and resources in materials science and chemical engineering. unimore.it

Table 3: Potential Descriptors and Properties for a QSPR Model

| Molecular Descriptors (Predictors) | Physicochemical Properties (Response) |

|---|---|

| Molecular Weight | Boiling Point |

| Polar Surface Area | Water Solubility |

| Molar Refractivity | Refractive Index |

| Dipole Moment | Dielectric Constant |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyrimidinethiol, 2,5 Diamino and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. However, for a complete and unambiguous assignment of all signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems within the molecule. emerypharma.comyoutube.com For 4-Pyrimidinethiol, 2,5-diamino-, COSY would be instrumental in establishing the connectivity between the C6-H proton and any adjacent protons, if present, and in confirming the relationships between protons on any substituted side chains in its derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. sdsu.eduemerypharma.com It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com In the context of 4-Pyrimidinethiol, 2,5-diamino-, HSQC would definitively link the C6-H proton to the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). emerypharma.com For the title compound, HMBC would show correlations from the C6-H proton to the C4, C5, and C2 carbons, and from the amino protons to adjacent carbons, thereby piecing together the entire molecular framework.

A hypothetical table of expected NMR data for 4-Pyrimidinethiol, 2,5-diamino- is presented below. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2-SH | Variable (broad) | ~175 | C4, C6 |

| C4-NH₂ | Variable (broad) | ~160 | C2, C5, C6 |

| C5-NH₂ | Variable (broad) | ~150 | C4, C6 |

| C6-H | ~7.5 | ~120 | C2, C4, C5 |

The structure of 4-Pyrimidinethiol, 2,5-diamino- allows for the existence of different tautomeric forms, primarily the thiol and thione forms. Dynamic NMR (DNMR) is a specialized technique used to study such exchange processes that occur on the NMR timescale. ucl.ac.uklibretexts.org

By acquiring NMR spectra at different temperatures, the rate of exchange between tautomers can be influenced. libretexts.orgmdpi.com At low temperatures, where the exchange is slow, separate signals for each tautomer might be observed. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at high temperatures. ucl.ac.uk The analysis of these temperature-dependent spectral changes allows for the determination of the kinetic and thermodynamic parameters of the tautomeric equilibrium. nih.gov Two-dimensional exchange spectroscopy (EXSY) can also be employed to identify exchanging species, as it shows cross-peaks between the signals of the interconverting tautomers. ucl.ac.ukmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com

IR Spectroscopy: The IR spectrum of 4-Pyrimidinethiol, 2,5-diamino- is expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the amino groups typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring will be observed in the 1400-1650 cm⁻¹ region. The presence of a C=S stretching vibration, indicative of the thione tautomer, would likely appear in the 1050-1250 cm⁻¹ range. In a study of a silver coordination polymer with 4,6-diamino-2-pyrimidinethiol, the free ligand showed N-H stretching vibrations at 3339 cm⁻¹ and 3435 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. americanpharmaceuticalreview.com The C-S and S-H stretching vibrations, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum.

The following table summarizes some of the expected vibrational frequencies for 4-Pyrimidinethiol, 2,5-diamino-.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C=N, C=C (Ring) | Stretching | 1400 - 1650 | 1400 - 1650 |

| C=S (Thione) | Stretching | 1050 - 1250 | 1050 - 1250 |

| S-H (Thiol) | Stretching | 2550 - 2600 (weak) | 2550 - 2600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule. nih.gov This accuracy, typically within 5 parts per million (ppm), allows for the unambiguous determination of the elemental formula of the parent ion. chromatographyonline.com

For 4-Pyrimidinethiol, 2,5-diamino- (C₄H₆N₄S), the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of characteristic neutral fragments such as HCN, NH₃, or SH can be observed, providing further evidence for the proposed structure. The NIST WebBook reports a mass spectrum for the isomeric compound 4,6-diamino-2-pyrimidinethiol, showing a molecular ion peak at m/z 142. nist.govchemicalbook.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

This technique would provide unambiguous information on:

The tautomeric form present in the solid state (thiol vs. thione).

Bond lengths and bond angles, which can offer insights into bond orders and hybridization.

The planarity of the pyrimidine ring.

The conformation of the molecule.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amino and thiol/thione groups, which dictate the crystal packing. nih.gov

While specific crystallographic data for 4-Pyrimidinethiol, 2,5-diamino- was not found, studies on related diaminopyrimidine derivatives have been reported, providing insights into the types of crystal structures that can be expected. nih.govnih.gov The characterization of coordination polymers involving diaminopyrimidinethiol ligands also relies heavily on X-ray diffraction to understand the coordination environment of the metal ions. dntb.gov.uaresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org The resulting spectrum is characterized by the wavelength of maximum absorbance (λ_max_).

The UV-Vis spectrum of 4-Pyrimidinethiol, 2,5-diamino- is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the pyrimidine ring and the thione/thiol and amino functional groups. The position and intensity of these bands are sensitive to the solvent and the pH of the solution, which can influence the tautomeric equilibrium and the protonation state of the molecule. For example, in a study of 4,6-diamino-2-pyrimidinethiol modified gold nanoparticles, the UV-Vis absorption spectra were used to characterize the nanoparticles. researchgate.net The UV-Vis spectrum of the related compound L-Glutamine is also available for comparison. nist.gov

| Compound | Solvent | λ_max (nm) | Transition Type |

| 4-Pyrimidinethiol, 2,5-diamino- (Hypothetical) | Ethanol (B145695) | ~230, ~280, ~340 | π → π, n → π |

This comprehensive suite of spectroscopic techniques provides a powerful and complementary approach to fully characterize the structure and properties of 4-Pyrimidinethiol, 2,5-diamino- and its derivatives at a detailed molecular level.

Role As a Synthetic Building Block in Heterocyclic Chemistry

Precursor for Purine (B94841) Synthesis

The synthesis of purines, a class of nitrogen-containing heterocycles fundamental to nucleic acids, often relies on the classic Traube purine synthesis. pharmaguideline.com This method is arguably the most versatile approach for constructing the purine ring system and begins with an appropriately substituted 4,5-diaminopyrimidine (B145471). thieme-connect.de The core structure of 2,5-diamino-4-pyrimidinethiol fits this requirement perfectly.

The Traube synthesis involves the cyclization of the 4,5-diaminopyrimidine precursor by introducing a one-carbon fragment that bridges the two nitrogen atoms of the vicinal amino groups. thieme-connect.de A variety of reagents can supply this carbon atom, leading to diverse substitutions on the final purine ring.

Key Cyclization Reagents in Traube Synthesis

| Reagent | Resulting Purine Derivative | Reference |

|---|---|---|

| Formic Acid | Forms the unsubstituted imidazole (B134444) ring, leading to a purine. | thieme-connect.de |

| Chlorocarbonic Ester | Leads to the formation of 8-oxo purine derivatives. | chemistry-online.com |

| Urea | Used to form 8-oxo derivatives. | chemistry-online.com |

In the context of 2,5-diamino-4-pyrimidinethiol, the cyclization reaction would yield purine derivatives retaining the amino group at the 2-position and the thiol (or thione tautomer) group at the 6-position of the purine core. These functional groups are valuable for further derivatization, enabling the development of compounds with potential biological activities, such as anticancer or antiviral agents. pharmaguideline.com

Intermediate in the Formation of Thiazolo[5,4-d]pyrimidines

The 4,5-diaminopyrimidine scaffold is also instrumental in the synthesis of thiazolo[5,4-d]pyrimidines, a class of fused heterocycles with known biological significance. The reaction of 4,5-diaminopyrimidines with reagents like carbon disulfide can lead to the formation of this fused ring system.

For instance, the reaction of a 4,5-diaminopyrimidine with carbon disulfide, often in a solvent like pyridine (B92270) or dimethylformamide (DMF), facilitates the annulation of the thiazole (B1198619) ring onto the pyrimidine (B1678525) core. This transformation proceeds through the formation of a dithiocarbamate (B8719985) intermediate, followed by cyclization and elimination to yield the thiazolo[5,4-d]pyrimidine. The thiol group already present in 2,5-diamino-4-pyrimidinethiol could potentially participate in or influence this cyclization process. While specific examples detailing the use of 2,5-diamino-4-pyrimidinethiol itself are not prevalent, the general reactivity of the 4,5-diaminopyrimidine moiety strongly suggests its utility as an intermediate for this class of compounds.

Scaffold for Pyrrolo[2,3-d]pyrimidine and Pyrazino[2,3-d]pyrimidine Frameworks

The 4,5-diaminopyrimidine structure is a key precursor for building other fused heterocyclic systems, including pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines) and pyrazino[2,3-d]pyrimidines. mdpi.com

Pyrrolo[2,3-d]pyrimidines: These compounds can be synthesized from 4,5-diaminopyrimidines by reaction with α-haloketones or related three-carbon synthons. The reaction typically proceeds via initial alkylation of one of the amino groups, followed by intramolecular condensation to form the pyrrole (B145914) ring. The substituents on the starting pyrimidine, such as the 2-amino and 4-thiol groups of the title compound, would be incorporated into the final pyrrolo[2,3-d]pyrimidine product, influencing its chemical properties and potential biological activity. nih.gov

Pyrazino[2,3-d]pyrimidines: The synthesis of the pyrazine (B50134) ring fused to the pyrimidine core can be achieved by reacting a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl. This condensation reaction builds the six-membered pyrazine ring, resulting in the pyrazino[2,3-d]pyrimidine framework. The versatility of this approach allows for the introduction of various substituents on the pyrazine ring depending on the choice of the dicarbonyl reagent.

Applications in the Synthesis of Polyhydroquinoline Derivatives

While 2,5-diamino-4-pyrimidinethiol can act as a building block where it is incorporated into the final structure, related aminopyrimidine thiols have demonstrated a different role in the synthesis of polyhydroquinolines: as part of a catalyst system. Polyhydroquinolines are typically synthesized via the Hantzsch reaction, a multicomponent condensation. nih.govresearchgate.net

Recent research has shown that a silver coordination polymer (Ag-CP) prepared from a structurally similar compound, 4,6-diamino-2-pyrimidinethiol, exhibits excellent catalytic activity for the Hantzsch synthesis of polyhydroquinolines. nih.gov The aminopyrimidine thiol ligand, with its multiple nitrogen and sulfur donor atoms, effectively chelates the silver ions, creating a stable and reusable heterogeneous catalyst. nih.gov This catalyst facilitates the one-pot reaction between an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) under mild conditions. nih.gov Although 4,6-diamino-2-pyrimidinethiol itself was found to be an inefficient catalyst for the reaction, its incorporation into the silver coordination polymer dramatically enhances the reaction yield and rate. nih.gov This suggests a potential application for 2,5-diamino-4-pyrimidinethiol in the development of novel catalysts for important multicomponent reactions.

Hantzsch Reaction for Polyhydroquinolines Catalyzed by Ag-CP

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|

Design and Synthesis of Other Fused and Bridged Heterocyclic Systems

The inherent reactivity of 2,5-diamino-4-pyrimidinethiol makes it a valuable precursor for a variety of other fused heterocyclic systems beyond those previously mentioned. The combination of the vicinal diamines with the additional nucleophilic sites (the 2-amino and 4-thiol groups) allows for complex cyclization strategies.

For example, 4,5-diaminopyrimidines can react with:

Carboxylic Acid Chlorides or Anhydrides: Under basic conditions, these reagents can lead to the formation of pyrimido[4,5-d] nih.govoxazine derivatives. osi.lv

Isothiocyanates: Reaction with isothiocyanates can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives through a thiourea (B124793) intermediate followed by cyclization.

The field of fused pyrimidines is extensive, with numerous synthetic strategies developed to access pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyranopyrimidines. nih.gove-bookshelf.de The functional group array of 2,5-diamino-4-pyrimidinethiol provides a rich platform for exploring novel synthetic routes to these and other complex, potentially bioactive, heterocyclic frameworks.

Coordination Chemistry and Metal Complex Formation with 4 Pyrimidinethiol, 2,5 Diamino

Ligand Properties and Coordination Modes of 4-Pyrimidinethiol, 2,5-diamino-

The coordination behavior of a ligand is dictated by the availability and electronic properties of its donor atoms. In 4-Pyrimidinethiol, 2,5-diamino-, the presence of nitrogen and sulfur atoms provides multiple potential coordination sites, allowing for diverse binding possibilities.

The structure of 4-Pyrimidinethiol, 2,5-diamino- features a pyrimidine (B1678525) core with amino groups at positions 4 and 5, and a thiol group at position 2. vulcanchem.com This compound can exist in tautomeric equilibrium between the thiol and thione forms. The potential donor atoms for metal coordination are:

Thiol/Thione Sulfur: The exocyclic sulfur atom at the C2 position is a soft donor site, making it highly likely to coordinate with soft metal ions. In its deprotonated thiolate form (-S⁻), it becomes a potent nucleophile and an excellent coordination site. vulcanchem.comguidechem.com

Amino Nitrogens: The two exocyclic amino groups (-NH₂) at the C4 and C5 positions are hard donor sites. These nitrogen atoms can participate in coordination, particularly with transition metals. vulcanchem.com

Pyrimidine Ring Nitrogens: The two endocyclic nitrogen atoms (at positions 1 and 3) of the pyrimidine ring are also potential Lewis base sites for metal coordination. Coordination through these sites has been observed in related diaminopyrimidine compounds like trimethoprim. mdpi.comajol.info

Based on its structure, 4-Pyrimidinethiol, 2,5-diamino- possesses five potential donor atoms, making it a versatile ligand. The specific atoms that engage in coordination would depend on factors such as the metal ion's nature (hard/soft acid), the reaction conditions, and steric hindrance.

The arrangement of donor atoms in 4-Pyrimidinethiol, 2,5-diamino- allows for several chelation modes, where the ligand binds to a central metal ion through two or more donor sites to form a stable ring structure.

Bidentate Chelation: The ligand could coordinate in a bidentate fashion. For instance, it could form a five-membered chelate ring by coordinating through the N1 ring nitrogen and the amino nitrogen at C5, or through the two adjacent amino groups at C4 and C5. Another possibility is the formation of a four-membered ring through coordination of a ring nitrogen and the adjacent thiol sulfur, a mode seen in some pyrimidine-2-thione complexes. researchgate.net

Tridentate and Bridging Modes: Given the multiple donor sites, tridentate coordination is also theoretically possible. Furthermore, the ligand could act as a bridging ligand, connecting two or more metal centers to form coordination polymers. This behavior has been observed in its isomer, 4,6-diamino-2-pyrimidinethiol, which forms a coordination polymer with silver by binding through both nitrogen and sulfur atoms. nih.gov

The potential coordination modes are summarized in the table below.

| Potential Donor Atoms | Possible Chelation / Coordination Mode |

| Thiol (Sulfur), Ring Nitrogen | Bidentate |

| Amino Nitrogen, Ring Nitrogen | Bidentate |

| Amino Nitrogen, Amino Nitrogen | Bidentate |

| Thiol (Sulfur), Ring Nitrogen, Amino Nitrogen | Tridentate |

| Multiple Donor Atoms (N, S) | Bridging ligand in coordination polymers |

Synthesis and Characterization of Metal Complexes (e.g., Silver, Cobalt, Palladium)

While the coordination potential of 4-Pyrimidinethiol, 2,5-diamino- is clear from its structure, specific research detailing the synthesis of its complexes with metals such as silver, cobalt, or palladium is not extensively documented in available literature. However, general synthetic routes and characterization methods can be inferred from studies on closely related pyrimidine-thiol ligands. mdpi.comnih.govnih.gov

Typically, the synthesis of such metal complexes involves the reaction of the ligand with a suitable metal salt (e.g., silver nitrate, cobalt(II) chloride, palladium(II) chloride) in a solvent like ethanol (B145695) or methanol. mdpi.comajol.info The mixture is often heated under reflux to facilitate the complex formation, which may precipitate from the solution upon cooling. asianpubs.org

In the absence of specific crystal structure data for complexes of 4-Pyrimidinethiol, 2,5-diamino-, analysis would be expected to reveal which of the potential nitrogen and sulfur donors are involved in bonding and whether the ligand acts in a monodentate, chelating, or bridging fashion.

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Coordination is evidenced by shifts in the vibrational frequencies of the functional groups involved in bonding. For 4-Pyrimidinethiol, 2,5-diamino-, one would expect to see shifts in the stretching vibrations of the N-H (amino) and C=S (thione) bonds upon complexation. The appearance of new bands at lower frequencies can also indicate the formation of new metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm metal-ligand bond formation. For example, the proton signals of the amino groups would be expected to shift or broaden upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The appearance of d-d transition bands for transition metal complexes (like Co(II)) or charge-transfer bands can help in assigning the geometry (e.g., tetrahedral or octahedral) around the metal center. researchgate.net

Mechanistic Studies of Complex Formation

Detailed mechanistic studies elucidating the step-by-step pathway of complex formation between 4-Pyrimidinethiol, 2,5-diamino- and metal ions like silver, cobalt, or palladium are not available in the reviewed scientific literature. Such studies are generally complex and seek to understand the kinetics and thermodynamics of the ligand substitution process, where the ligand molecules replace solvent molecules from the metal's coordination sphere.

Investigating these mechanisms often involves techniques such as stopped-flow spectrophotometry to measure rapid reaction rates or computational modeling using methods like Density Functional Theory (DFT). acs.orgresearchgate.net These studies can reveal the formation of reaction intermediates and the energetic profile of the reaction pathway, providing a deeper understanding of how the final, stable metal complex is formed.

Non Biological Applications of 4 Pyrimidinethiol, 2,5 Diamino and Its Complexes

Catalytic Applications of its Metal Complexes in Organic Transformations

Metal complexes derived from 2,5-diamino-4-pyrimidinethiol have emerged as potent catalysts, particularly in the formation of carbon-carbon (C-C) bonds, which are fundamental in organic synthesis. The strategic combination of the pyrimidine (B1678525) scaffold with transition metals like palladium and silver creates robust catalytic systems. nih.govresearchgate.net

C-C Coupling Reactions

Complexes of 2,5-diamino-4-pyrimidinethiol, especially with palladium (Pd), have demonstrated high efficiency in catalyzing C-C coupling reactions. researchgate.net Notably, a palladium–4,6-diamino-2-pyrimidinethiol complex supported on mesoporous silica (B1680970) (SBA-15) has been successfully employed in Suzuki-Miyaura and Stille coupling reactions. researchgate.net These reactions are pivotal for synthesizing biaryls and other conjugated systems, which are important structural motifs in many organic materials and pharmaceutical compounds. chiba-u.jp The catalyst facilitates the reaction between aryl halides and organoboron or organotin compounds, respectively, with high activity. researchgate.net

For instance, the Pd–4,6-diamino-2-pyrimidinethiol/SBA-15 catalyst has been used for the reaction of various aryl halides with phenylboronic acid (Suzuki coupling) or triphenyltin (B1233371) chloride (Stille coupling). researchgate.net The reactions typically proceed with high yields under relatively mild conditions.

Table 1: Performance of Pd–4,6-diamino-2-pyrimidinethiol/SBA-15 in Suzuki and Stille Reactions. researchgate.net

| Entry | Aryl Halide | Coupling Partner | Reaction | Product Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Suzuki | 98 |

| 2 | Bromobenzene | Phenylboronic acid | Suzuki | 95 |

| 3 | 4-Bromoanisole | Phenylboronic acid | Suzuki | 94 |

| 4 | 4-Bromotoluene | Phenylboronic acid | Suzuki | 96 |

| 5 | Iodobenzene | Triphenyltin chloride | Stille | 96 |

| 6 | 4-Iodoanisole | Triphenyltin chloride | Stille | 92 |

Conditions: Catalyst, PEG, KOH, ∆. Data sourced from a study on the catalytic activity of the complex. researchgate.net

Heterogeneous and Homogeneous Catalysis

The distinction between heterogeneous and homogeneous catalysis is crucial for industrial applications. savemyexams.com Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. savemyexams.commdpi.com However, their separation from the reaction mixture can be challenging. researchgate.net In contrast, heterogeneous catalysts exist in a different phase, which allows for easy recovery and recycling. researchgate.netmdpi.com

The metal complexes of 2,5-diamino-4-pyrimidinethiol have been successfully utilized in both catalytic systems. When used as molecular complexes dissolved in the reaction solvent, they act as homogeneous catalysts. eie.gr However, the more prominent and advantageous application involves their immobilization on solid supports, transforming them into heterogeneous catalysts. researchgate.net

Supports like mesoporous silica (SBA-15) are particularly effective due to their high surface area, large pore diameters, and thermal stability, which facilitates the diffusion of reactants and products. researchgate.net By anchoring the palladium-pyrimidinethiol complex onto SBA-15, a robust heterogeneous catalyst is created. researchgate.netresearchgate.net This approach bridges the gap between the high efficiency of homogeneous systems and the practical advantages of heterogeneous ones. researchgate.net Similarly, a silver (Ag) coordination polymer based on 4,6-diamino-2-pyrimidinethiol has been synthesized and used as a stable and efficient heterogeneous catalyst for the multicomponent Hantzsch synthesis of polyhydroquinolines. nih.gov

Reusability and Stability of Catalysts

A key advantage of the heterogenized catalysts derived from 2,5-diamino-4-pyrimidinethiol is their stability and reusability, which are critical factors for sustainable and cost-effective chemical processes. mdpi.com The Pd–4,6-diamino-2-pyrimidinethiol/SBA-15 catalyst, for example, can be easily recovered from the reaction mixture by simple filtration or centrifugation and reused multiple times without a significant drop in its catalytic activity. researchgate.netresearchgate.net Studies have shown that this specific catalyst can be reused for at least five consecutive runs with almost consistent catalytic performance. researchgate.net

Similarly, a silver coordination polymer catalyst was reused for at least four cycles without a significant loss of its catalytic activity. nih.govnih.gov This high stability is attributed to the strong coordination of the metal to the pyrimidinethiol ligand and the robust anchoring of the complex to the solid support, which prevents leaching of the active metal species into the reaction medium. researchgate.netmdpi.com The ability to recycle these catalysts not only reduces operational costs but also minimizes the environmental impact associated with heavy metal waste. mdpi.com

Corrosion Inhibition in Materials Science

The same chemical features that make 2,5-diamino-4-pyrimidinethiol an excellent ligand for catalysis also enable it to be an effective corrosion inhibitor, particularly for mild steel in acidic environments. dergipark.org.triaea.orgresearchgate.net The presence of nitrogen, sulfur, and a π-electron system in its structure allows the molecule to strongly adsorb onto metal surfaces, forming a protective barrier against corrosive agents. iapchem.orgmdpi.com

Adsorption Mechanisms on Metal Surfaces

The effectiveness of 2,5-diamino-4-pyrimidinethiol as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, a process that can involve both physical and chemical interactions (physisorption and chemisorption). researchgate.netiapchem.org The adsorption process is typically governed by the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. dergipark.org.trmdpi.commdpi.com

Physical Adsorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is often positively charged, and it can attract negatively charged ions (like Cl⁻) from the acid. The pyrimidine derivative can become protonated in the acidic medium, and these protonated molecules can then be adsorbed on the metal surface via the pre-adsorbed anions. semanticscholar.org

Chemical Adsorption (Chemisorption): This is a more direct and stronger interaction involving the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the pyrimidine ring, can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. researchgate.netmdpi.com This creates a stable, protective film that isolates the metal from the corrosive environment. mdpi.com

The presence of multiple adsorption centers (N and S atoms, and the aromatic ring) in the 2,5-diamino-4-pyrimidinethiol molecule leads to a strong and efficient adsorption, resulting in high inhibition efficiency. dergipark.org.trmdpi.com

Electrochemical and Surface Analysis Techniques

The performance of 2,5-diamino-4-pyrimidinethiol as a corrosion inhibitor has been extensively studied using various electrochemical and surface analysis techniques. dergipark.org.trnih.gov

Potentiodynamic Polarization (PDP): This technique measures the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comsemanticscholar.org Studies have shown that 2,5-diamino-4-pyrimidinethiol acts as a mixed-type inhibitor, meaning it suppresses both reactions. dergipark.org.tr This is evident from the decrease in the corrosion current density (icorr) in the presence of the inhibitor. dergipark.org.trsemanticscholar.org

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the properties of the protective film formed on the metal surface. iapchem.orgnih.gov In the presence of the inhibitor, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. nih.gov The increase in Rct signifies a slowing of the corrosion rate, and the decrease in Cdl is attributed to the formation of an adsorbed layer, which displaces water molecules and reduces the local dielectric constant at the metal/solution interface. semanticscholar.org

Table 2: Electrochemical Data for Mild Steel in HCl with and without 4,6-diamino-2-pyrimidinethiol. dergipark.org.tr

| Inhibitor Conc. (M) | icorr (μA cm⁻²) | Inhibition Efficiency (%) | Rct (Ω cm²) |

| 0 (Blank) | 1054 | - | 23.4 |

| 1.0 x 10⁻⁵ | 205.1 | 80.5 | 119.2 |

| 5.0 x 10⁻⁵ | 120.7 | 88.6 | 203.4 |

| 1.0 x 10⁻⁴ | 85.3 | 91.9 | 289.6 |

| 5.0 x 10⁻⁴ | 40.1 | 96.2 | 614.9 |

Data from an electrochemical and theoretical evaluation of 4,6-diamino-2-pyrimidinethiol as a corrosion inhibitor for mild steel in HCl solutions. dergipark.org.tr